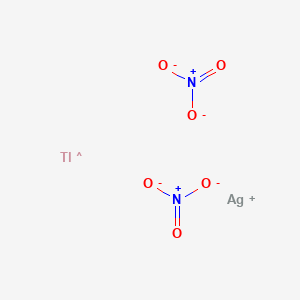
Silver thallium dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver thallium dinitrate is a chemical compound with the formula AgN₂O₆Tl It is composed of silver, thallium, and nitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver thallium dinitrate can be synthesized through the reaction of silver nitrate (AgNO₃) and thallium nitrate (TlNO₃) in an aqueous solution. The reaction typically involves mixing equimolar amounts of the two nitrates in water, followed by crystallization to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Silver thallium dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The nitrate ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Higher oxidation state compounds of silver and thallium.
Reduction: Lower oxidation state compounds of silver and thallium.
Substitution: Compounds with different anions replacing the nitrate ions.
Scientific Research Applications
Silver thallium dinitrate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of silver thallium dinitrate involves its interaction with molecular targets and pathways within biological systems. The compound can release silver and thallium ions, which interact with cellular components, leading to various biochemical effects. These interactions can result in antimicrobial activity, disruption of cellular processes, and other biological effects .
Comparison with Similar Compounds
Silver thallium dinitrate can be compared with other similar compounds, such as:
Silver Nitrate (AgNO₃): Known for its antimicrobial properties and use in various chemical reactions.
Thallium Nitrate (TlNO₃): Used in chemical synthesis and industrial applications.
Silver Thallium Sulfate (Ag₂Tl₂(SO₄)₃): Another compound containing silver and thallium, used in specialized applications.
Uniqueness: this compound is unique due to its combination of silver and thallium ions, which impart distinct chemical and biological properties.
Properties
CAS No. |
25822-21-3 |
|---|---|
Molecular Formula |
AgN2O6Tl- |
Molecular Weight |
436.26 g/mol |
InChI |
InChI=1S/Ag.2NO3.Tl/c;2*2-1(3)4;/q+1;2*-1; |
InChI Key |
UIYSFKRGDJYOFZ-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ag+].[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


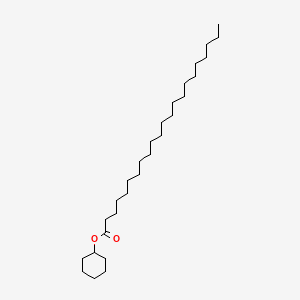
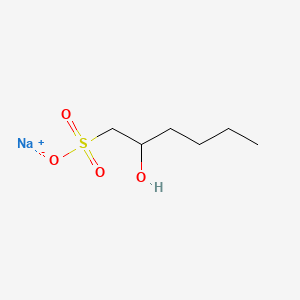
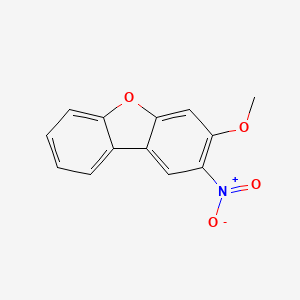
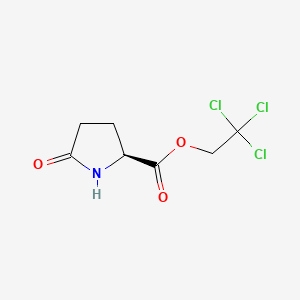

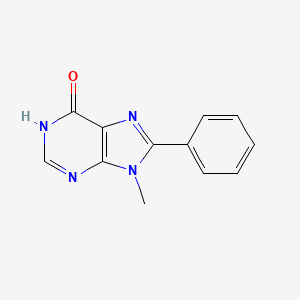
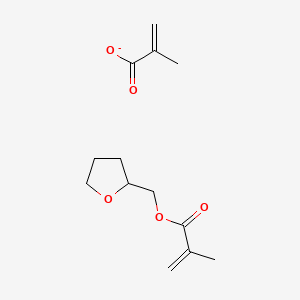
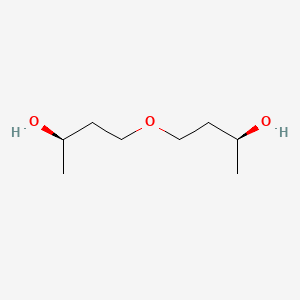



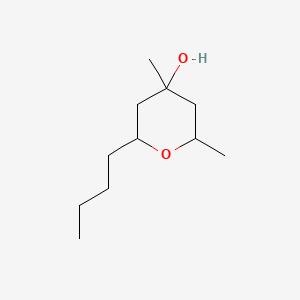
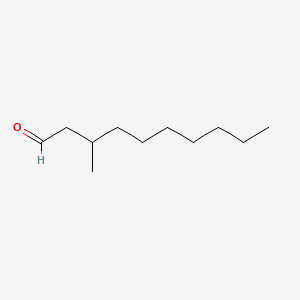
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
